molecular formula C21H15N3O3S B2907200 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1795360-66-5

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide

Cat. No. B2907200
CAS RN: 1795360-66-5
M. Wt: 389.43
InChI Key: VIWFRHXMEBPFSI-UHFFFAOYSA-N
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Description

“N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide” is a compound that contains an imidazole and thiazole ring, both of which are five-membered heterocyclic moieties . Imidazole is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs . Thiazole derivatives have been found in many potent biologically active compounds and have several biological activities .


Molecular Structure Analysis

The imidazole ring in the compound is characterized by three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The thiazole ring contains three carbon, one sulfur, and one nitrogen atoms . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide” are not available in the retrieved papers, imidazole and thiazole derivatives are known to undergo various chemical reactions due to their broad range of chemical properties .

Scientific Research Applications

Anticancer Activity

This compound has been studied for its potential anticancer properties. It has been compared with well-known anticancer drugs like Cisplatin and Sorafenib for its cytotoxic effects on a range of human cancer cell lines .

Anti-inflammatory Applications

Research suggests that derivatives of imidazo[2,1-b]thiazole may act as selective COX-2 inhibitors, which are important in the development of non-steroidal anti-inflammatory drugs (NSAIDs). These drugs can relieve inflammation, fever, and pain by inhibiting cyclooxygenase .

Antitumor Activity

Some derivatives have shown potent effects on human tumor cell lines, including prostate cancer. This indicates a potential for the development of new therapeutic agents targeting various forms of cancer .

Antiviral Activity

Bis-heterocycles, which include imidazo[2,1-b]thiazole derivatives, have diverse biological activities including antiviral properties. This could be significant in the development of treatments for viral infections .

Antibacterial Properties

These compounds have also been associated with antibacterial activities, which could be beneficial in combating bacterial infections and diseases .

Tuberculostatic Applications

The compound’s derivatives have been found to have tuberculostatic activities, which means they could be used in the treatment of tuberculosis by inhibiting the growth of Mycobacterium tuberculosis .

properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c1-26-17-8-4-5-13-11-18(27-19(13)17)20(25)22-15-7-3-2-6-14(15)16-12-24-9-10-28-21(24)23-16/h2-12H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWFRHXMEBPFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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